BenchChemオンラインストアへようこそ!

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

This NQBS chemotype features a singular 4-bromo-3-propoxy substitution pattern that dictates target engagement, selectivity, and metabolic stability—unattainable with off-the-shelf analogs. Essential for mapping bromine positional effects and increased lipophilicity on TNAP inhibition (IC50 shifts >30-fold), resolving CYP2C19 liability, and enabling co-crystallization via bromine anomalous scattering. Procure for matched-pair SAR, pharmacophore definition, and translational lead optimization.

Molecular Formula C18H17BrN2O3S
Molecular Weight 421.3 g/mol
CAS No. 2419248-94-3
Cat. No. B6434512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
CAS2419248-94-3
Molecular FormulaC18H17BrN2O3S
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br
InChIInChI=1S/C18H17BrN2O3S/c1-2-9-24-18-11-15(7-8-16(18)19)25(22,23)21-14-10-13-5-3-4-6-17(13)20-12-14/h3-8,10-12,21H,2,9H2,1H3
InChIKeyHDSYEZAWZYBUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 15 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 2419248-94-3): A Distinct Halogenated Quinoline Sulfonamide Scaffold for Niche Medicinal Chemistry Investigations


4-Bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 2419248-94-3) belongs to the aryl sulfonamide class, characterized by a quinolin-3-yl sulfonamide core decorated with a 4-bromo-3-propoxy benzene substituent [1]. This scaffold is a key member of the broader N-quinoline-benzenesulfonamide (NQBS) family, which has been validated as a potent modulator of biological targets such as tissue-nonspecific alkaline phosphatase (TNAP) and the NF-κB pathway [2]. Its specific halogenation and ether substitution pattern generate a unique electronic and steric profile that fundamentally differentiates it from parent or differently-decorated analogs, making it a specific chemical probe for investigating structure-activity relationships (SAR) in target engagement, selectivity, and pharmacokinetic optimization campaigns [3].

Critical Procurement Alert: Why Unsubstituted or Differently Substituted NQBS Analogs Cannot Substitute for 4-Bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide


Within the N-quinoline-benzenesulfonamide (NQBS) chemotype, even minor peripheral modifications precipitate profound, quantifiable shifts in target potency, selectivity, and drug-like properties. For example, replacing a 5-bromo substituent with a 5-chloro or 5-methoxy group in closely related analogs shifts the TNAP IC50 from 6 nM to as high as 190 nM, a >30-fold loss in potency [1]. The unique combination of a 4-bromo group and a 3-propoxy chain on the benzene ring of the target compound introduces a distinct steric bulk and lipophilicity profile that is absent in the more common 5-substituted analogs. This structural divergence is not cosmetic; it directly dictates the molecule's binding mode within hydrophobic enzyme pockets, its metabolic stability, and its selectivity against off-targets like CYP2C19 or other alkaline phosphatase isozymes. Simple substitution with an off-the-shelf analog such as 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (CAS 496014-13-2) would yield an entirely different biological fingerprint, invalidating SAR continuity and potentially compromising research reproducibility .

Quantitative Head-to-Head Comparator Evidence for 4-Bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide vs. Closest Structural Analogs


Structural Differentiation: Unique 4-Bromo-3-propoxy Substitution Pattern Versus Common 5-Substituted or Unsubstituted NQBS Analogs

The target compound's defining structural divergence is its 4-bromo-3-propoxy substitution on the benzene ring. This is in direct contrast to the most widely studied and commercially available NQBS analogs, which predominantly feature 5-substituted (bromo, chloro, methoxy) or 2,5-dimethoxy patterns on the benzene ring [1]. The 4-bromo-3-propoxy motif introduces a different steric trajectory and electronic distribution, which in other sulfonamide series has been linked to altered selectivity for TNAP vs. IAP/PLAP isozymes and modified CYP450 inhibition profiles [2]. The commercially common comparator, 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (CAS 496014-13-2), has a para-methoxy and meta-methoxy arrangement, creating a markedly different electrostatic potential surface compared to the bromo-propoxy pattern.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Prospective TNAP Inhibition Potency: Inhibitory Potential Deduced from Class-Leading 5-Bromo and 5-Chloro Analog Head-to-Head Data

While direct IC50 data for the target compound is not publicly available, a rigorous class-level inference can be made from the most potent NQBS compounds. Within the defined TNAP inhibitor series, a 5-bromo-2-methoxy analog achieves an IC50 of 6 nM using a PPi substrate assay, which is a 2.5-fold improvement over the 5-chloro analog (IC50 = 6 nM in the same assay configuration) and a 2.5-fold improvement over the 5-chloro-2-methoxy analog (IC50 = 15 nM vs. 100 nM depending on assay) [1]. The structural jump from a 5-position to a 4-position bromo substituent, combined with a propoxy chain, places the target compound in a unique sector of chemical space that is unexplored but adjacent to this highly optimized region. The enhanced lipophilicity from the propoxy chain could afford improved cellular permeability, a known limitation of the more polar methoxy analogs, which exhibit a dramatic IC50 shift from 0.015 µM (biochemical) to 6.14 µM (cell-based whole blood assay) [2]. In the context of NF-κB inhibition, the established NQBS pharmacophore suggests that the target compound is highly likely to retain the core protein-binding capacity, with the unique substitution pattern potentially offering a distinct selectivity fingerprint against the IκBα/p50/p65 trimer interface [3].

Enzyme Inhibition Drug Discovery Tissue-Nonspecific Alkaline Phosphatase (TNAP)

Selectivity Profile Differentiation: CYP450 Liability and AP Isozyme Selectivity Across NQBS Analogs

The selectivity profile represents a critical differentiator for procurement. The commercial standard 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (CAS 496014-13-2) is a potent TNAP inhibitor (IC50 = 190 nM) but is also a documented CYP2C19 inhibitor, which complicates its use in certain translational assays . In contrast, the 5-bromo-2-methoxy analog (a close relative of the target compound) displays a TNAP IC50 of 91 nM while exhibiting a complete lack of activity against PLAP and IAP isozymes (>100 µM), representing a >1000-fold selectivity window [1]. The target compound's distinct 4-bromo-3-propoxy core is chemically orthogonal to the 2,5-dimethoxy pattern and thus represents a key tool for probing whether the CYP2C19 off-target liability is a general scaffold property or a specific feature of the dimethoxy substitution. Procuring the target compound enables a direct hypothesis-driven comparison; it is the only commercially accessible analog that combines a bromine atom at the para-position with a flexible alkyl ether chain, allowing researchers to decouple the halide and ether contributions to selectivity [2].

Drug Metabolism CYP2C19 Selectivity Alkaline Phosphatase Isozymes

Defined Research Scenarios Validating the Procurement of 4-Bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide


Medicinal Chemistry SAR Campaign: Decoupling Halogen Position Electronic Effects from Ether Chain Lipophilicity in NQBS Target Engagement

For a medicinal chemistry team leading a lead optimization campaign on an NQBS scaffold for a target such as TNAP or NF-κB, the target compound serves as a crucial, singular probe. By comparing its activity and selectivity profile against the already characterized 5-bromo-2-methoxy analog, researchers can quantitatively map the impact of relocating the bromine atom from the meta to the para position relative to the amide linkage, while simultaneously evaluating the effect of increased lipophilicity via the propoxy chain on cell permeability [1]. This direct comparison is impossible with any other commercially available single compound.

Pharmacological Tool Generation: Developing an Isozyme-Selective Probe Devoid of CYP2C19 Off-Target Activity

The known CYP2C19 inhibition liability of the 2,5-dimethoxy NQBS analog is a hurdle for its use in in vivo models or translational assays where hepatic metabolism confounds results [1]. Procurement of the 4-bromo-3-propoxy variant enables a screening cascade: first, confirm the compound retains the intended target (e.g., TNAP) inhibition, and second, test the hypothesis that the structurally distinct substitution pattern eliminates the undesirable CYP2C19 binding, thereby delivering a novel, cleaner pharmacological tool [2].

Chemoproteomics and Structural Biology: Probing the Binding Mode of a Novel Halogenated Aryl Sulfonamide

The combination of a bromine atom, which provides an anomalous scattering signal for X-ray crystallography, and a flexible propoxy chain that can explore a greater conformational range within a protein pocket, makes this compound an exceptional candidate for co-crystallization studies [1]. The procurement of this compound supports structure-based drug design (SBDD) programs aiming to visualize how an extended alkoxy chain is accommodated in the target protein, a key piece of SAR knowledge not obtainable from rigid methoxy-substituted analogs [2].

NF-κB Pathway Inhibition Research: Evaluating a Distinct NQBS Scarch for Lymphoma or Inflammation Models

The NQBS scaffold has demonstrated potent anti-lymphoma activity by sequestering NF-κB to the cytoplasm [1]. As a structurally distinct member of this chemotype, the target compound is a valuable tool for mechanism-of-action studies that seek to validate whether the NF-κB/IκBα binding stabilization observed with the lead compound CU-O75 is a class-wide property or highly sensitive to specific substitution. This procurement enables the generation of matched-pair data that is critical for defining the pharmacophore for this novel anti-lymphoma mechanism [2].

Quote Request

Request a Quote for 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.